

# Validating Erbium-166 Cross-Section Data: A Comparative Guide Using MCNP

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Erbium-166**

Cat. No.: **B083472**

[Get Quote](#)

An objective analysis of **Erbium-166** ( $^{166}\text{Er}$ ) neutron cross-section data from various evaluated nuclear data libraries, validated through integral experiments and simulations using the Monte Carlo N-Particle (MCNP) code.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of  $^{166}\text{Er}$  cross-section data from prominent nuclear data libraries. The validation is based on integral experiments conducted at the Kyoto University Critical Assembly (KUCA) and subsequent analysis using the MCNP code. This comparison is crucial for applications where accurate prediction of neutron interaction with erbium is paramount, such as in nuclear medicine for the production of radioisotopes or in reactor physics as a burnable absorber.

Erbium, particularly the  $^{166}\text{Er}$  isotope, is of significant interest in various nuclear applications due to its neutron absorption properties.<sup>[1]</sup> The accuracy of simulations involving erbium is highly dependent on the quality of the underlying neutron cross-section data. This guide focuses on the validation of such data by comparing MCNP simulation results, which utilize different evaluated nuclear data libraries, against experimental benchmarks.

## Experimental Protocol: The KUCA Critical Experiments

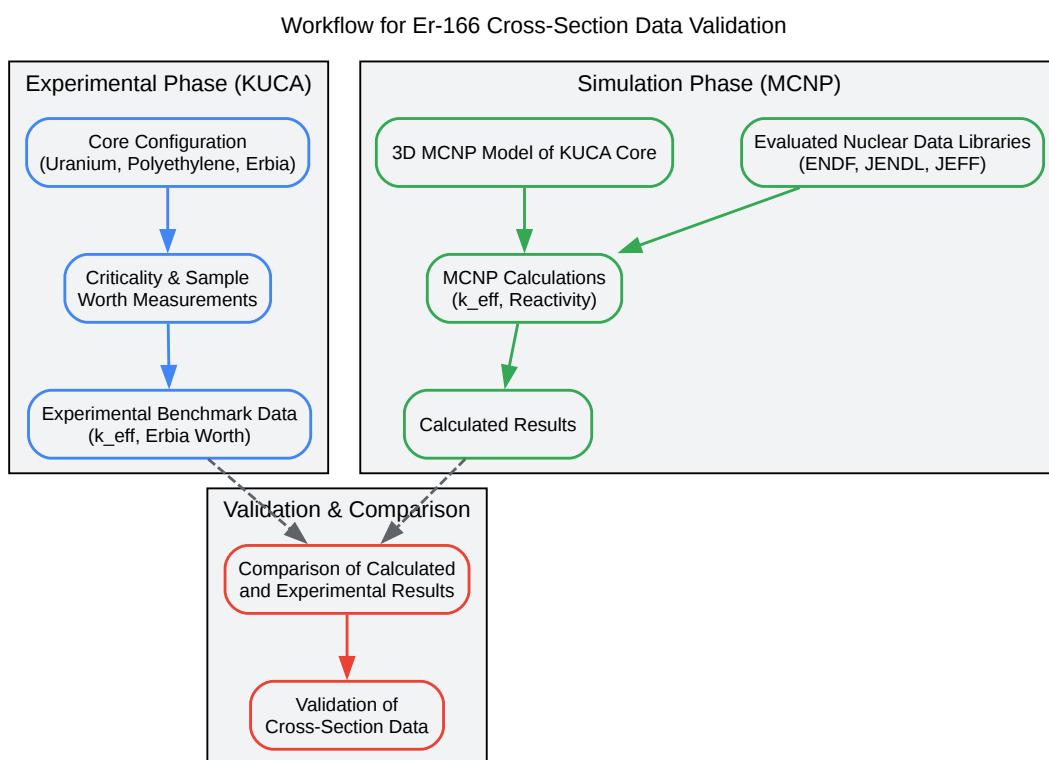
A series of critical experiments were performed at the Kyoto University Critical Assembly (KUCA) to provide benchmark data for erbium-loaded thermal spectrum cores.<sup>[2]</sup> KUCA is a

multi-core type critical assembly, and for these experiments, a polyethylene-moderated and -reflected core was used.

The core configuration consisted of a fuel region and a polyethylene reflector region. The fuel elements were comprised of enriched uranium plates and polyethylene plates. To investigate the effect of erbium, special erbium-containing fuel elements were prepared. These elements included a 1/8-inch-thick erbium ( $\text{Er}_2\text{O}_3$ ) powder layer packed in an aluminum sheath.

The primary experimental measurements included:

- Criticality Measurements: Determining the critical state of the reactor with and without the erbium samples to ascertain the effective multiplication factor ( $k_{\text{eff}}$ ).
- Erbia Sample Worth: Measuring the reactivity worth of the erbium samples by comparing the critical states of the core with and without the erbium-containing elements. This provides a direct measure of the neutron absorption effect of erbium.


## MCNP Simulation Methodology

The experimental setup at KUCA was modeled in detail using the MCNP code.<sup>[2]</sup> A three-dimensional model of the reactor core, including the fuel elements, control rods, and reflector, was created to ensure an accurate representation of the experimental conditions.

The MCNP simulations were performed to calculate the effective multiplication factor ( $k_{\text{eff}}$ ) and the reactivity worth of the erbium samples. The key aspects of the simulation were:

- Nuclear Data Libraries: The simulations were run using various evaluated nuclear data libraries to assess their performance. These libraries included different versions of ENDF/B, JENDL, and JEFF.<sup>[2]</sup>
- Cross-Section Processing: The continuous energy cross-section data from these libraries were used in the MCNP model.
- Tallying: The primary calculated parameter was  $k_{\text{eff}}$ . The erbium sample worth was determined by calculating the difference in reactivity ( $\rho$ ), where  $\rho = (k_{\text{eff}} - 1) / k_{\text{eff}}$ , between the core with and without the erbium sample.

The workflow for the validation of the **Erbium-166** cross-section data is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the validation of Er-166 cross-section data.

## Comparative Analysis of Nuclear Data Libraries

The MCNP simulations provided a direct comparison of the performance of different nuclear data libraries in predicting the experimental outcomes. The results for the effective multiplication factor ( $k_{\text{eff}}$ ) and the erbia sample worth are summarized in the tables below.

Table 1: Comparison of Calculated and Experimental  $k_{\text{eff}}$  for Erbia-Loaded Core

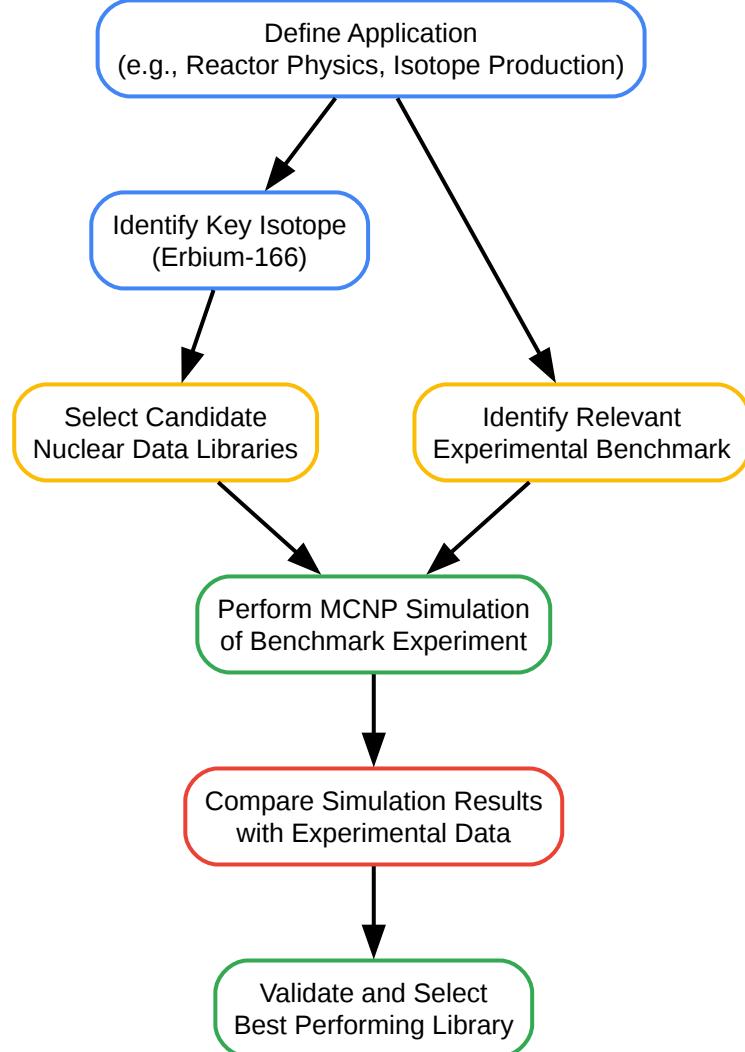
| Nuclear Data Library | Calculated $k_{\text{eff}}$ | Experimental $k_{\text{eff}}$ | C/E Ratio |
|----------------------|-----------------------------|-------------------------------|-----------|
| ENDF/B-VI.8          | $1.0045 \pm 0.0003$         | 1.0000                        | 1.0045    |
| ENDF/B-VII.0         | $1.0051 \pm 0.0003$         | 1.0000                        | 1.0051    |
| JENDL-4.0            | $1.0062 \pm 0.0003$         | 1.0000                        | 1.0062    |
| JEFF-3.1.1           | $1.0058 \pm 0.0003$         | 1.0000                        | 1.0058    |

Data sourced from the analysis of integral experiments at KUCA.[\[2\]](#) The experimental  $k_{\text{eff}}$  is by definition 1.0000 for a critical assembly.

Table 2: Comparison of Calculated and Experimental Erbia Sample Worth

| Nuclear Data Library | Calculated Worth (% $\Delta k/k$ ) | Experimental Worth (% $\Delta k/k$ ) | C/E Ratio |
|----------------------|------------------------------------|--------------------------------------|-----------|
| ENDF/B-VI.8          | $-1.23 \pm 0.04$                   | $-1.18 \pm 0.02$                     | 1.04      |
| ENDF/B-VII.0         | $-1.25 \pm 0.04$                   | $-1.18 \pm 0.02$                     | 1.06      |
| JENDL-4.0            | $-1.26 \pm 0.04$                   | $-1.18 \pm 0.02$                     | 1.07      |
| JEFF-3.1.1           | $-1.24 \pm 0.04$                   | $-1.18 \pm 0.02$                     | 1.05      |

Data sourced from the analysis of integral experiments at KUCA.[\[2\]](#)


The analysis of the KUCA experiments revealed that the calculations using all tested libraries were in good agreement with the experimental data.[\[2\]](#) For the effective multiplication factor, the calculated values were slightly higher than the experimental value, with C/E ratios ranging from 1.0045 to 1.0062. Similarly, the calculated erbia sample worth, which is a direct indicator

of the neutron absorption in erbium, showed a slight overestimation compared to the experimental value, with C/E ratios between 1.04 and 1.07.

It is noteworthy that the ENDF/B-VI library, which was used in this study, contains data files for only  $^{166}\text{Er}$  and  $^{167}\text{Er}$  among the stable erbium isotopes.<sup>[2]</sup> The good correspondence of the results using this library with the experimental data provides confidence in the cross-section data for these specific isotopes.

The logical relationship for the selection and validation of a nuclear data library for a specific application is illustrated in the diagram below.

## Logic for Nuclear Data Library Selection

[Click to download full resolution via product page](#)

Caption: Logic for nuclear data library selection and validation.

## Conclusion

The validation of **Erbium-166** cross-section data through the analysis of integral experiments with MCNP demonstrates a good performance of the evaluated data in major nuclear data libraries such as ENDF/B, JENDL, and JEFF. While there are minor discrepancies between the

calculated and experimental results, the overall agreement is well within acceptable limits for most applications.[\[2\]](#)

For researchers and professionals in drug development and other fields utilizing nuclear data, this guide highlights the importance of using validated cross-section libraries for accurate simulations. The presented data and methodologies offer a framework for assessing the reliability of nuclear data for specific applications involving **Erbium-166**. The continuous efforts in nuclear data evaluation and benchmarking are essential for improving the predictive capabilities of simulation codes like MCNP.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [kns.org](https://www.kns.org) [kns.org]
- 2. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- To cite this document: BenchChem. [Validating Erbium-166 Cross-Section Data: A Comparative Guide Using MCNP]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083472#validation-of-erbium-166-cross-section-data-using-mcnp-code>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)